molecular formula C14H18N2O4 B2483357 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922904-11-8

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2483357
CAS No.: 922904-11-8
M. Wt: 278.308
InChI Key: PSDZCCFACUFCJH-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (molecular formula: C₂₀H₂₂N₂O₅; molecular weight: 370.40 g/mol) is a synthetic acetamide derivative characterized by two methoxy groups, a pyrrolidin-2-one (2-oxopyrrolidine) ring, and an acetamide-linked phenyl moiety. Its structure, represented by the SMILES notation COc1ccc(cc1)OCC(=O)Nc1ccc(c(c1)N1CCCC1=O)OC, highlights the substitution pattern: a methoxy group at position 2 of the acetamide-bound phenyl ring and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group .

Properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-12(20-2)11(8-10)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDZCCFACUFCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The final acetamide moiety is formed through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxy groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from diverse sources, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Analysis
Compound Name & Source Molecular Formula Key Functional Groups Heterocyclic Core Notable Substituents
Target Compound C₂₀H₂₂N₂O₅ Methoxy, acetamide, pyrrolidin-2-one Pyrrolidinone Dual methoxy groups, phenyl-acetamide linkage
Compound 1 (NCGC00168126–01) C₂₈H₂₈N₃O₅ Methoxy, acetamide, tetrahydroquinazolin-4-one Tetrahydroquinazolinone Furan-2-ylmethyl, extended aromatic system
2-(4-Acetyl-morpholin-3-yl)acetamide C₂₂H₃₀N₂O₄ Acetamide, morpholin-2-one, acetyl Morpholinone Isopropylphenyl, acetyl group
N-(2,6-Dimethylphenyl)-2-methoxyacetamide C₁₅H₁₉N₂O₃ Methoxy, acetamide, oxazolidin-2-one Oxazolidinone 2,6-Dimethylphenyl
Compound 4s (racetam derivative) C₁₉H₂₂ClF₃N₂O₃ Acetamide, pyrrolidin-2-one, trifluoromethyl Pyrrolidinone Trifluoromethylphenyl, pentyl chain

Key Observations :

  • In contrast, compounds with morpholinone or oxazolidinone cores () exhibit altered conformational flexibility and hydrogen-bonding capacity .
  • Substituent Effects : The dual methoxy groups in the target compound enhance hydrophilicity compared to lipophilic substituents like trifluoromethyl (4s) or furan-2-ylmethyl (Compound 1) .
  • Biological Relevance: Compounds with tetrahydroquinazolinone () or oxazolidinone () moieties are associated with TSH receptor agonism or pesticidal activity, respectively, suggesting divergent applications compared to the target compound .

Biological Activity

2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Characteristics

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of 274.32 g/mol. The compound features a methoxy-substituted phenyl ring and a pyrrolidinone moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like methyl iodide.
  • Formation of Acetamide Linkage : Reaction of the pyrrolidinone with an acetamide derivative.

These methods are crucial for ensuring high yield and purity in the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells, demonstrating that certain modifications enhanced anticancer activity. For example, compounds with specific substitutions on the phenyl ring exhibited reduced cell viability, indicating stronger cytotoxic effects:

CompoundSubstitutionA549 Cell Viability (%)
Base CompoundNone78–86
Compound 64-Chlorophenyl64
Compound 74-Bromophenyl61
Compound 84-DimethylaminoSignificant reduction

These findings suggest that structural modifications can significantly influence the efficacy of these compounds in targeting cancer cells .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. In a study assessing various derivatives against multidrug-resistant strains, it was found that while some compounds showed no activity against Gram-negative pathogens, others demonstrated promising results against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that specific functional groups were essential for enhancing antimicrobial efficacy .

Case Studies

  • Anticancer Efficacy : In vitro studies using MTT assays revealed that certain derivatives significantly reduced A549 cell viability compared to standard chemotherapeutics like cisplatin. The incorporation of different substituents on the phenyl ring was critical in enhancing potency.
  • Antimicrobial Resistance : Research on compounds targeting MRSA strains indicated that modifications could lead to selective antimicrobial activity, making these derivatives potential candidates for developing new antibiotics .

Q & A

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Answer :
  • Standardized Protocols : Pre-treat cells with identical serum concentrations (e.g., 10% FBS) .
  • Batch Consistency : NMR purity checks (>95%) and LC-MS quantification to rule out degradation .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

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